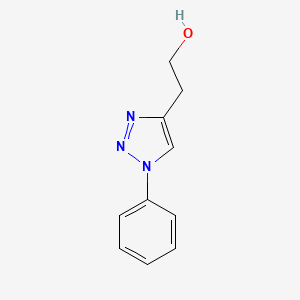

2-(1-Phenyltriazol-4-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

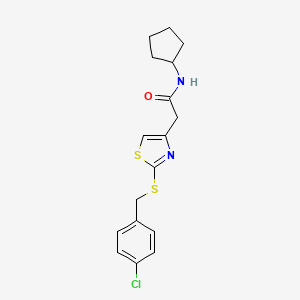

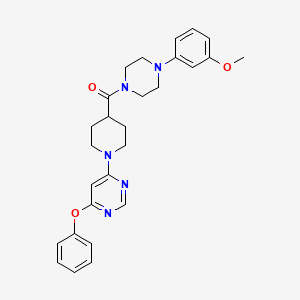

“2-(1-Phenyltriazol-4-yl)ethanol” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a phenyl group and an ethanol group . Triazole compounds are significant heterocycles that exhibit broad biological activities .

Molecular Structure Analysis

The molecular structure of “2-(1-Phenyltriazol-4-yl)ethanol” includes a triazole ring, a phenyl group, and an ethanol group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific arrangement of these groups in the molecule could influence its properties and reactivity.Chemical Reactions Analysis

While specific chemical reactions involving “2-(1-Phenyltriazol-4-yl)ethanol” are not detailed in the available resources, it’s known that triazole compounds are highly reactive substrates for various reactions . They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Aplicaciones Científicas De Investigación

Herbicidal and Antifungal Activities

2-(1H-1,2,4-triazol-1-yl)ethanols, including 2-(1-Phenyltriazol-4-yl)ethanol, are significant in agricultural and medicinal chemistry for their herbicidal and antifungal activities. A method to access these substituted triazoles has been developed, enhancing their diversity and yield in applications (Lassalas et al., 2017).

Anticonvulsant Activity

Research on novel ester derivatives of 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol has shown significant anticonvulsant activity. This highlights the compound's potential in developing new treatments for seizure-related disorders (Doğan et al., 2018).

Synthesis Processes

The synthesis of derivatives of 2-(1-Phenyltriazol-4-yl)ethanol and related compounds is a crucial area of study. Different synthesis methods and optimization of technological parameters have been explored to improve the yield and efficiency of production (Wang Jin-peng, 2013).

Crystal Structure Analysis

In-depth structural analysis of compounds containing 1,2,4-triazole derivatives has been conducted. This research contributes to understanding the molecular architecture and potential applications of these compounds in various fields, including materials science and pharmacology (Şahin et al., 2008).

Pharmacological Properties

1,2,4-Triazole derivatives, including 2-(1-Phenyltriazol-4-yl)ethanol, have been associated with various pharmacological properties like anti-inflammatory, antifungal, and antiviral activities. This diverse range of biological activities underlines the significance of these compounds in pharmaceutical research (Gotsulya et al., 2018).

Toxity Prediction and Pharmacokinetics

Studies have been conducted to predict the toxicity and pharmacokinetics of related compounds, aiding in the safety assessment and therapeutic potential of these substances (Yeni et al., 2018).

Applications in Polymer Chemistry

The compound's derivatives have been utilized in polymer chemistry, demonstrating its versatility in materials science (Elladiou & Patrickios, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as ethanol have been found to interact with gaba receptors and glycine receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.

Mode of Action

For instance, ethanol binds to GABA, glycine, and NMDA receptors, modulating their effects .

Biochemical Pathways

Related compounds like ethanol are known to be metabolized by the hepatic enzyme alcohol dehydrogenase . This metabolism could potentially affect various biochemical pathways.

Pharmacokinetics

Ethanol, a related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

Similar compounds have been found to exhibit anticonvulsant activity . These compounds showed protection against seizures induced in experimental models, suggesting potential neuroprotective effects.

Action Environment

It is known that the properties of alcohols, such as ethanol, can be influenced by factors such as temperature and ph .

Propiedades

IUPAC Name |

2-(1-phenyltriazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-7-6-9-8-13(12-11-9)10-4-2-1-3-5-10/h1-5,8,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUJFIHTAAVVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2973915.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)

![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)

![1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2973932.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)